![molecular formula C16H18N4O B11191392 4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11191392.png)
4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide
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Overview
Description
4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide is a synthetic compound that belongs to the class of pyrrolidine derivatives containing a pyrimidine ring. These compounds are of significant interest due to their pharmacological activities, including antioxidative, antibacterial, and enzyme inhibition properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide typically involves the reaction of pyrrolidine with 2-chloropyrimidine, followed by further modifications . One common method includes the reaction of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid . The reaction mixture is then precipitated by pouring into water, filtered, washed, and dried under reduced pressure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine N-oxides, while reduction may yield pyrrolidine derivatives with reduced functional groups.
Scientific Research Applications
4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide involves its interaction with various molecular targets and pathways. It acts as an antagonist of the vanilloid receptor 1 and a modulator of the insulin-like growth factor 1 receptor . Additionally, it inhibits a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Comparison with Similar Compounds
Similar Compounds
2-(pyrrolidin-1-yl)pyrimidine: Shares a similar pyrimidine ring structure and exhibits pharmacological activities.
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Another benzamide derivative with potential anti-tubercular activity.
Properties
Molecular Formula |
C16H18N4O |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
4-methyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C16H18N4O/c1-12-4-6-13(7-5-12)15(21)19-14-10-17-16(18-11-14)20-8-2-3-9-20/h4-7,10-11H,2-3,8-9H2,1H3,(H,19,21) |
InChI Key |
XWLFVPQXRLAXFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CN=C(N=C2)N3CCCC3 |
Origin of Product |
United States |
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